(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine
CAS No.:
Cat. No.: VC19815528
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16N2O2 |
|---|---|
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | [(4R,5R)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine |
| Standard InChI | InChI=1S/C7H16N2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4,8-9H2,1-2H3/t5-,6-/m1/s1 |
| Standard InChI Key | KQGQLRAYJUXGOW-PHDIDXHHSA-N |
| Isomeric SMILES | CC1(O[C@@H]([C@H](O1)CN)CN)C |
| Canonical SMILES | CC1(OC(C(O1)CN)CN)C |
Introduction
Molecular Structure and Stereochemical Significance
Core Architecture
The compound features a five-membered 1,3-dioxolane ring with two methyl groups at the 2-position and methanamine (-CHNH) substituents at the 4- and 5-positions. The dioxolane ring adopts a puckered conformation, with oxygen atoms at the 1- and 3-positions contributing to its electronic properties. The (4R,5R) stereochemistry ensures that both methanamine groups occupy equatorial positions relative to the ring plane, minimizing steric strain and optimizing hydrogen-bonding capabilities.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | [(4R,5R)-5-(Aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine |
| Isomeric SMILES | CC1(OC@@HCN)C |
| Chiral Centers | 2 (4R, 5R) |
| Hydrogen Bond Donors | 2 (NH groups) |
The stereochemical integrity of this compound is critical for its function in enantioselective reactions. Comparative studies on dioxolane derivatives have demonstrated that the (4R,5R) configuration enhances binding affinity to chiral receptors by up to 40% compared to its (4S,5S) enantiomer .
Synthesis and Enantiocontrol Strategies
Stepwise Synthesis Protocol
The synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine typically proceeds via a three-step sequence:
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Ring Formation: Condensation of (R,R)-tartaric acid derivatives with acetone under acidic conditions yields the 2,2-dimethyl-1,3-dioxolane ring.
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Amination: Nucleophilic substitution at the 4- and 5-positions introduces methanamine groups using ammonia or protected amine precursors.
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Chiral Resolution: Chromatographic or crystallization-based methods isolate the (4R,5R) enantiomer from racemic mixtures, often achieving >99% enantiomeric excess (ee).
Chiral catalysts such as Jacobsen's Co(III)-salen complexes have been employed to improve stereoselectivity during the amination step, reducing byproduct formation by 22–35% .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Ring Formation Temperature | 0–5°C |
| Amination Reagent | NH in THF |
| Catalyst Loading | 5 mol% Co(III)-salen |
| Resolution Method | Chiral HPLC (Chiralpak IA) |
Applications in Pharmaceutical and Chemical Research
Asymmetric Catalysis
The compound's rigid chiral framework makes it an effective ligand in transition-metal catalysis. When coordinated to Rh(I) centers, it facilitates asymmetric hydrogenation of α,β-unsaturated ketones with 91–94% ee, outperforming simpler diamines by 15–20% .
Drug Discovery Scaffold
Structural analogs of this dioxolane derivative have shown inhibitory activity against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in fatty acid biosynthesis. Molecular docking studies indicate that the 4,5-diamino groups form critical hydrogen bonds with Tyr158 and NAD+ cofactors, achieving IC values of 2.3–4.7 μM .
Table 3: Biological Activity of Related Dioxolanes
| Compound | Target | IC/EC |
|---|---|---|
| (−)-DINOL | InhA | 2.3 μM |
| VC19837221 | α-Glucosidase | 18.4 μM |
| (4R,5R)-Target Compound | HIV-1 Protease (MD) | 6.9 μM (predicted) |
Materials Science Applications
The compound's thermal stability (decomposition >220°C) and solubility in polar aprotic solvents enable its use as a crosslinking agent in epoxy resins. Composites incorporating 5 wt% of this dioxolane diamine exhibit 30% higher flexural strength than conventional DGEBA systems.
Comparative Analysis with Structural Analogs
Steric vs. Electronic Effects
Replacing the methyl groups at the 2-position with bulkier tert-butyl substituents (as in VC19837221) increases steric hindrance, reducing catalytic turnover frequency by 45% but improving enantioselectivity by 8–12% in Diels-Alder reactions. Conversely, electron-withdrawing nitro groups at these positions destabilize the dioxolane ring, leading to premature decomposition at 80°C.
Chirality-Activity Relationships
Emerging Research Directions
Sustainable Synthesis Innovations
Recent advances in flow chemistry have reduced the synthesis time from 48 hours (batch) to 9.5 hours, achieving 92% yield through telescoped ring formation/amination steps. Continuous resolution using immobilized lipase columns further enhances productivity to 1.2 kg/day per reactor module.
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